Boc-Pro-OMe

Chiral HPLC Enantiomeric purity Peptide synthesis

Boc-Pro-OMe, also known as N-Boc-L-proline methyl ester or (S)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate, is a protected amino acid derivative serving as a critical chiral building block in peptide synthesis and asymmetric organic transformations. This compound combines an acid-labile tert-butoxycarbonyl (Boc) amino protecting group with a methyl ester carboxylic acid protecting group, enabling orthogonal deprotection strategies in complex synthetic sequences.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 59936-29-7
Cat. No. B558221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Pro-OMe
CAS59936-29-7
SynonymsL-Leucine-15N; H-[15N]LEU-OH; 59935-31-8
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1C(=O)OC
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1
InChIKeyWVDGSSCWFMSRHN-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Pro-OMe (CAS 59936-29-7): A Quantitative Guide to Chiral Purity, Stereoselectivity, and Supply Specifications


Boc-Pro-OMe, also known as N-Boc-L-proline methyl ester or (S)-1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate, is a protected amino acid derivative serving as a critical chiral building block in peptide synthesis and asymmetric organic transformations. This compound combines an acid-labile tert-butoxycarbonyl (Boc) amino protecting group with a methyl ester carboxylic acid protecting group, enabling orthogonal deprotection strategies in complex synthetic sequences. Its utility extends from solid-phase peptide synthesis (SPPS) to the construction of conformationally restricted peptidomimetics and natural product scaffolds, where stereochemical integrity and reproducible reactivity are paramount .

Why Boc-Pro-OMe Cannot Be Interchanged with Other Proline Derivatives: The Critical Role of Orthogonal Protecting Groups and Chiral Integrity


While Boc-Pro-OH (free acid), H-Pro-OMe·HCl (unprotected amino ester), Fmoc-Pro-OMe (base-labile protecting group), and Boc-D-Pro-OMe (enantiomer) are all proline derivatives, their divergent protecting group strategies, stereochemical configurations, and physical states create distinct reactivity profiles that preclude simple interchangeability. The Boc group on Boc-Pro-OMe is orthogonal to Fmoc and Cbz protecting groups, enabling selective deprotection under acidic conditions while leaving other protecting groups intact [1]. The methyl ester group provides a stable, non-ionizable carboxylic acid surrogate that participates in stereoselective enolate alkylation chemistry, a transformation not accessible to the corresponding free acid [2]. Furthermore, the L-configuration of Boc-Pro-OMe (specific rotation = -59° ± 2° in CHCl₃) is essential for generating the correct stereochemical outcome in asymmetric synthesis, and substitution with the D-enantiomer (specific rotation = +64° to +67° in MeOH) would invert the stereochemical course of any chiral induction [3]. The quantitative differentiation evidence below substantiates why procurement decisions must be based on precise analytical specifications rather than class-level assumptions.

Quantitative Differentiation of Boc-Pro-OMe Against Close Analogs: A Comparator-Driven Evidence Matrix


Enantiomeric Purity: HPLC-Determined Optical Purity of Boc-Pro-OMe vs. Boc-D-Pro-OMe

Boc-Pro-OMe is supplied with a minimum optical purity specification of 98.0% enantiomeric excess (ee) as determined by chiral HPLC, a critical quality parameter for applications requiring stereochemical fidelity. In contrast, the D-enantiomer (Boc-D-Pro-OMe) is specified with an enantiomer impurity limit of ≤0.5%, representing the inverse stereochemical identity [1]. This level of chiral purity ensures that the compound performs predictably in asymmetric syntheses where the stereochemical outcome is directly dependent on the starting material's enantiopurity.

Chiral HPLC Enantiomeric purity Peptide synthesis

Specific Rotation as an Identity and Purity Marker: Boc-Pro-OMe vs. Boc-D-Pro-OMe

The specific rotation ([α]D²⁰) of Boc-Pro-OMe is consistently reported as -59° ± 2° (c=1, CHCl₃) by multiple vendors, providing a robust and easily verifiable identity and purity marker for incoming quality control . The D-enantiomer, Boc-D-Pro-OMe, exhibits a specific rotation of +64.0° to +67.0° (c=1, MeOH), a value of opposite sign and different magnitude, reflecting its distinct stereochemistry and the influence of the solvent system . This quantitative difference allows for rapid confirmation of both identity and stereochemical integrity upon receipt.

Specific rotation Chiral purity Quality control

Reactivity in Stereoselective Enolate Alkylation: Boc-Pro-OMe as a Platform for High Diastereoselectivity

The lithium enolate of Boc-Pro-OMe and its derivatives undergoes alkylation with a high degree of facial diastereoselectivity, a property that is synthetically exploited for the construction of α-substituted proline derivatives. While direct quantitative data for the parent Boc-Pro-OMe under standard conditions is often embedded in the context of substituted analogs, a closely related flow-reactor synthesis of N-Boc-3,4-dehydro-L-proline methyl ester (a direct derivative) achieved >98% enantiomeric excess with 97% purity and 87% overall yield without additional purification [1]. This high stereochemical fidelity is a hallmark of the Boc-protected proline methyl ester scaffold and contrasts with the reactivity of the free acid (Boc-Pro-OH), which cannot undergo enolate alkylation, and the unprotected amino ester (H-Pro-OMe), which would undergo N-alkylation side reactions under basic enolization conditions.

Enolate alkylation Diastereoselectivity Asymmetric synthesis

Orthogonal Protecting Group Strategy: Acid-Labile Boc vs. Base-Labile Fmoc

Boc-Pro-OMe employs a tert-butoxycarbonyl (Boc) amino protecting group that is orthogonal to the widely used Fmoc (9-fluorenylmethoxycarbonyl) group. The Boc group is removed under acidic conditions (e.g., 40% TFA in CH₂Cl₂ or 3-5 N HCl in dioxane), whereas the Fmoc group is stable to acid but cleaved under basic conditions (e.g., 5-20% piperidine or other amines) [1]. This orthogonality is quantified by the distinct deprotection conditions: Boc cleavage requires strong acid with a half-life on the order of minutes at room temperature, while Fmoc cleavage is instantaneous with secondary amines. In contrast, Cbz (benzyloxycarbonyl) protecting groups, found on Cbz-Pro-OMe (CAS 5211-23-4), are removed by hydrogenolysis, providing a third orthogonal dimension [2].

Orthogonal protection Solid-phase peptide synthesis Protecting group strategy

Physical Form and Handling Properties: Liquid Boc-Pro-OMe vs. Solid Boc-Pro-OH

Boc-Pro-OMe is supplied as a clear, colorless to pale yellow liquid with a density of 1.120 ± 0.06 g/cm³ (predicted) and a refractive index of 1.4510-1.4550, stored at 2-8°C . In contrast, the corresponding free acid, Boc-Pro-OH (CAS 15761-39-4), is a solid. The liquid physical form of Boc-Pro-OMe offers practical advantages for automated liquid handling systems and continuous flow chemistry applications, enabling precise volumetric dispensing without the need for dissolution prior to use. This differentiates it from solid comparators like Boc-Pro-OH and many Fmoc-protected amino acids, which require pre-weighing and dissolution steps.

Physical form Handling Automated synthesis

Purity Specification Variability: HPLC Purity as a Differentiator Among Vendors

While the chemical identity of Boc-Pro-OMe is fixed, its commercially available purity grades vary significantly, directly impacting the suitability for different research applications. High-purity grades are specified at ≥99% (GC) or 99.83% purity, while standard research grades are specified at ≥97% (GC) or 95% minimum purity [1]. This 2-4% difference in nominal purity, while seemingly small, can correspond to a 2- to 5-fold difference in the absolute amount of impurities present, which may include stereoisomers, protecting group byproducts, or residual solvents. Such impurities can interfere with sensitive catalytic reactions, compromise stereoselectivity, or necessitate additional purification steps, impacting overall yield and reproducibility.

Purity specification HPLC Procurement quality

High-Value Application Scenarios for Boc-Pro-OMe Driven by Quantitative Differentiation Data


Stereoselective Synthesis of α-Substituted Proline Derivatives via Enolate Alkylation

Leveraging the >98% enantiomeric excess achievable in enolate alkylation of Boc-protected proline methyl esters [1], this compound is the starting material of choice for the preparation of α-alkyl, α-aryl, and α-allyl proline analogs. These conformationally restricted amino acids are essential building blocks for peptidomimetic drug discovery, where the stereochemistry at the α-position dictates the three-dimensional structure and biological activity of the final molecule. The use of Boc-Pro-OMe, with its orthogonal protecting groups and high stereochemical fidelity, minimizes racemization and enables predictable diastereocontrol, reducing the need for chiral chromatographic separations downstream.

Solid-Phase Peptide Synthesis (SPPS) of Proline-Containing Sequences

In both Boc/Bn and Fmoc/tBu SPPS strategies, Boc-Pro-OMe serves as a key building block for incorporating proline residues into peptide chains. Its liquid physical form (density 1.120 g/cm³) and high optical purity (≥98% ee) make it particularly well-suited for automated peptide synthesizers, where precise volumetric dispensing and high stereochemical integrity are required to ensure the correct sequence and conformation of the final peptide. The orthogonal Boc protection allows for selective N-terminal deprotection in the presence of other side-chain protecting groups, a critical requirement for complex peptide assembly.

Chiral Building Block for Asymmetric Catalysis and Ligand Synthesis

The L-proline scaffold is a privileged structure in asymmetric organocatalysis. Boc-Pro-OMe, with its defined specific rotation of -59° [2], provides a reliable entry point for the synthesis of chiral pyrrolidine-based organocatalysts and ligands for transition-metal catalysis. The ability to further functionalize the proline ring via stereoselective enolate chemistry (as evidenced by >98% ee outcomes) allows for the modular construction of catalyst libraries with tunable steric and electronic properties, accelerating the discovery and optimization of new asymmetric transformations.

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